Ivaltinostat formic

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

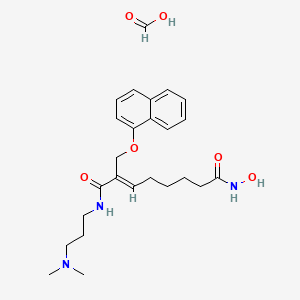

Structure

3D Structure of Parent

Properties

IUPAC Name |

(E)-N-[3-(dimethylamino)propyl]-N'-hydroxy-2-(naphthalen-1-yloxymethyl)oct-2-enediamide;formic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O4.CH2O2/c1-27(2)17-9-16-25-24(29)20(11-4-3-5-15-23(28)26-30)18-31-22-14-8-12-19-10-6-7-13-21(19)22;2-1-3/h6-8,10-14,30H,3-5,9,15-18H2,1-2H3,(H,25,29)(H,26,28);1H,(H,2,3)/b20-11+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXVTHBGCTTXEI-DOELHFPHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC(=O)C(=CCCCCC(=O)NO)COC1=CC=CC2=CC=CC=C21.C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCCNC(=O)/C(=C/CCCCC(=O)NO)/COC1=CC=CC2=CC=CC=C21.C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N3O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ivaltinostat: A Technical Overview of its HDAC Inhibition Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivaltinostat (B1672703) (also known as CG-200745) is a potent, orally active pan-histone deacetylase (HDAC) inhibitor that has shown promise in preclinical and clinical studies as a potential anti-cancer agent. As a hydroxamic acid-based HDAC inhibitor, its mechanism of action involves binding to the zinc-containing catalytic domain of HDAC enzymes, leading to their inhibition. This inhibition results in the accumulation of acetylated histones and other non-histone proteins, which in turn modulates gene expression and various cellular processes, ultimately leading to cell cycle arrest, apoptosis, and the suppression of tumor growth. This technical guide provides a comprehensive overview of the HDAC inhibition profile of Ivaltinostat, including its effects on various HDAC isoforms, its impact on cellular pathways, and detailed methodologies for key experimental procedures.

HDAC Inhibition Profile

Ivaltinostat is characterized as a pan-HDAC inhibitor, demonstrating activity against multiple HDAC isoforms. While a complete enzymatic inhibition profile with specific IC50 values across all HDAC isoforms is not extensively detailed in publicly available literature, preclinical studies have provided insights into its potent inhibitory activity against several key HDACs.

Enzymatic Inhibition Data

One study has reported that Ivaltinostat (referred to as CG-745 in the publication) exhibits a potent inhibitory effect on Class I and IIb HDACs, with activity at concentrations below 0.1 µM for HDAC1, HDAC2, HDAC3, and HDAC6.[1] The same study noted that the inhibitory concentration (IC50) of Ivaltinostat was approximately 10 times lower than that of other established HDAC inhibitors like entinostat, vorinostat, and resminostat, highlighting its significant potency.[1]

Table 1: Ivaltinostat (CG-745) Enzymatic Inhibition Data

| HDAC Isoform | Inhibitory Concentration |

| HDAC1 | < 0.1 µM |

| HDAC2 | < 0.1 µM |

| HDAC3 | < 0.1 µM |

| HDAC6 | < 0.1 µM |

Note: Data is derived from a single preclinical study and a complete inhibitory profile against all HDAC isoforms is not publicly available.

Cellular Anti-proliferative Activity

Ivaltinostat has demonstrated significant anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for cell growth inhibition vary depending on the cancer type and specific cell line.

Table 2: Ivaltinostat Cellular IC50 Values for Proliferation Inhibition

| Cancer Type | Cell Line | IC50 (µM) | Duration of Treatment (hours) |

| Prostate Cancer | LNCaP | Not specified | 48 |

| Prostate Cancer | DU145 | Not specified | 48 |

| Prostate Cancer | PC3 | Not specified | 48 |

| Cholangiocarcinoma | SNU-1196 | 0.63 | 72 |

| Cholangiocarcinoma | SNU-1196/GR | 0.93 | 72 |

| Cholangiocarcinoma | SNU-308 | 1.80 | 72 |

| Pancreatic Cancer | BxPC3 | 2.4 | 72 |

| Pancreatic Cancer | Cfpac-1 | 10.7 | 72 |

| Pancreatic Cancer | HPAC | 7.4 | 72 |

| Non-Small Cell Lung Cancer | A549 | < 3 | Not specified |

| Non-Small Cell Lung Cancer | Calu6 | < 3 | Not specified |

| Non-Small Cell Lung Cancer | HOP92 | < 3 | Not specified |

| Non-Small Cell Lung Cancer | H522 | < 3 | Not specified |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of Ivaltinostat is the inhibition of HDAC enzymes, which leads to an increase in the acetylation of histone and non-histone proteins. This alteration in protein acetylation status triggers a cascade of downstream events culminating in anti-tumor activity.

Induction of Histone and Non-Histone Protein Acetylation

Ivaltinostat treatment leads to the hyperacetylation of histone H3 and H4.[2] This is a direct consequence of HDAC inhibition and results in a more open chromatin structure, facilitating the transcription of previously silenced genes, including tumor suppressor genes. Beyond histones, Ivaltinostat also induces the acetylation of other proteins, such as tubulin.[3]

Activation of the p53 Signaling Pathway

A critical downstream effect of Ivaltinostat is the activation of the p53 tumor suppressor pathway.[4][5] By inhibiting HDACs, Ivaltinostat promotes the acetylation of p53.[4][5] Acetylated p53 is stabilized and activated, leading to the transcriptional upregulation of its target genes. One of the key p53 target genes activated by Ivaltinostat is CDKN1A, which encodes the cyclin-dependent kinase inhibitor p21.[3] The induction of p21 leads to cell cycle arrest, primarily at the G2/M phase.[3]

Furthermore, acetylated p53 can also directly induce apoptosis by promoting the expression of pro-apoptotic proteins such as BAX.[6] The activation of the p53 pathway is a central component of Ivaltinostat's anti-tumor efficacy.

Experimental Protocols

In Vitro HDAC Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of Ivaltinostat against purified HDAC enzymes.

Materials:

-

Purified recombinant human HDAC enzymes (e.g., HDAC1, 2, 3, 6)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Ivaltinostat (CG-745)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin in assay buffer with a potent HDAC inhibitor like Trichostatin A to stop the reaction)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare serial dilutions of Ivaltinostat in the assay buffer.

-

In a 96-well black microplate, add the diluted Ivaltinostat solutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the purified HDAC enzyme to each well (except the negative control).

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution to each well.

-

Incubate the plate at 37°C for an additional 15-30 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percentage of HDAC inhibition for each Ivaltinostat concentration relative to the positive control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Ivaltinostat concentration and fitting the data to a dose-response curve.

Western Blot Analysis of Histone Acetylation

This protocol outlines the procedure for assessing the effect of Ivaltinostat on histone acetylation levels in cultured cells.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Ivaltinostat

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of Ivaltinostat for a specified duration (e.g., 24 hours). Include a vehicle-treated control.

-

Cell Lysis and Protein Extraction: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer. Collect the cell lysates and determine the protein concentration.

-

SDS-PAGE and Western Blotting:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of acetylated histones to the total histone levels to determine the fold-change in acetylation upon Ivaltinostat treatment.

Conclusion

Ivaltinostat is a potent pan-HDAC inhibitor with significant anti-cancer activity demonstrated in a variety of preclinical models. Its mechanism of action is centered on the inhibition of HDAC enzymes, leading to the hyperacetylation of histones and non-histone proteins. This epigenetic modulation reactivates the p53 tumor suppressor pathway, resulting in cell cycle arrest and apoptosis. The provided data and protocols offer a foundational understanding for researchers and drug development professionals working with this promising therapeutic agent. Further investigation to fully elucidate its inhibitory profile against all HDAC isoforms will be beneficial for its continued clinical development.

References

- 1. HDAC Inhibitor, CG-745, Enhances the Anti-Cancer Effect of Anti-PD-1 Immune Checkpoint Inhibitor by Modulation of the Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epigenetic Modulation with HDAC Inhibitor CG200745 Induces Anti-Proliferation in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A phase I/II study of ivaltinostat combined with gemcitabine and erlotinib in patients with untreated locally advanced or metastatic pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Ivaltinostat Formic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivaltinostat (B1672703), also known as CG-200745, is a potent, orally active pan-histone deacetylase (HDAC) inhibitor.[1] It belongs to the hydroxamic acid class of HDAC inhibitors, which chelate the zinc ion in the active site of HDAC enzymes, thereby inhibiting their activity. The formic acid salt of Ivaltinostat is a formulation developed to enhance the compound's solubility and stability for research and clinical applications. This guide provides a comprehensive overview of Ivaltinostat formic acid, including its mechanism of action, effects on key signaling pathways, experimental protocols, and a summary of its preclinical and clinical data.

Chemical Properties and Formulation

This compound acid possesses improved physicochemical properties compared to the free base, facilitating its use in various experimental and clinical settings.

Formulation for In Vivo Studies:

For preclinical in vivo administration, this compound acid can be formulated in various vehicles. A common formulation involves dissolving the compound in a mixture of Dimethyl Sulfoxide (B87167) (DMSO) and a solubilizing agent such as PEG300, Tween-80, or corn oil, diluted in saline.[2] For intravenous administration in clinical trials, it is formulated for infusion.[3]

Mechanism of Action

Ivaltinostat exerts its anti-cancer effects through the inhibition of multiple HDAC enzymes. HDACs are responsible for removing acetyl groups from lysine (B10760008) residues on histones and other proteins. By inhibiting HDACs, Ivaltinostat leads to the hyperacetylation of these proteins, which in turn alters gene expression and affects various cellular processes.[1]

The primary mechanisms through which Ivaltinostat induces anti-tumor effects include:

-

Induction of p53-Dependent Apoptosis: Ivaltinostat promotes the accumulation and acetylation of the p53 tumor suppressor protein. Acetylated p53 is activated, leading to the transcriptional upregulation of its target genes, including the cyclin-dependent kinase inhibitor p21 (Waf1/Cip1) and the E3 ubiquitin-protein ligase MDM2.[1][4] The activation of this pathway results in cell cycle arrest and apoptosis.

-

Modulation of the Hippo Signaling Pathway: Ivaltinostat has been shown to induce anti-tumor effects through the regulation of microRNAs that target the Hippo signaling pathway.[5] This pathway is a critical regulator of organ size and cell proliferation, and its dysregulation is implicated in cancer.

-

Inhibition of Tubulin Deacetylation: In addition to histones, Ivaltinostat also inhibits the deacetylation of other proteins, such as tubulin.[1] The acetylation status of tubulin is known to affect microtubule stability and function, which can impact cell division and intracellular transport.

Signaling Pathways

p53 Signaling Pathway

Ivaltinostat's role as an HDAC inhibitor directly impacts the p53 signaling pathway, a critical regulator of cell cycle arrest and apoptosis in response to cellular stress. By preventing the deacetylation of p53, Ivaltinostat enhances its stability and transcriptional activity.

Caption: Ivaltinostat-mediated inhibition of HDACs leads to p53 acetylation and activation.

Hippo Signaling Pathway

Ivaltinostat also influences the Hippo signaling pathway, which plays a crucial role in controlling cell proliferation and organ size. The downstream effector of this pathway, the transcriptional co-activator with PDZ-binding motif (TAZ), is implicated in oncogenesis.

Caption: Ivaltinostat's inhibition of HDACs can modulate TAZ levels, affecting cell proliferation.

Quantitative Data

In Vitro Efficacy

Ivaltinostat has demonstrated potent anti-proliferative activity across a range of cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |

| SNU-1196 | Cholangiocarcinoma | 0.63 | 72 | [1] |

| SNU-1196/GR | Cholangiocarcinoma | 0.93 | 72 | [1] |

| SNU-308 | Cholangiocarcinoma | 1.80 | 72 | [1] |

| LNCaP, DU145, PC3 | Prostate Cancer | Not specified | 48 | [1] |

| Calu6 | Lung Cancer | Not specified | 48 | [1] |

Clinical Trial Data

A phase I/II clinical trial investigated Ivaltinostat in combination with gemcitabine (B846) and erlotinib (B232) for advanced pancreatic ductal adenocarcinoma (PDAC).

| Parameter | Value | Reference |

| Maximum Tolerated Dose (MTD) | 250 mg/m² | [5] |

| Objective Response Rate (ORR) | 25.0% | [5] |

| Disease Control Rate (DCR) | 93.8% | [5] |

| Median Overall Survival (OS) | 8.6 months (95% CI: 5.3-11.2) | [5] |

| Median Progression-Free Survival (PFS) | 5.3 months (95% CI: 3.7-5.8) | [5] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a general framework for assessing the effect of Ivaltinostat on cancer cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound acid

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound acid in DMSO. Serially dilute the stock solution in complete medium to achieve the desired final concentrations. Add the diluted compound to the wells and incubate for the desired period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Caption: Workflow for determining cell viability after Ivaltinostat treatment using an MTT assay.

Western Blotting for Protein Expression and Acetylation

This protocol outlines the general steps for analyzing changes in protein expression (e.g., p53, p21, MDM2, TAZ) and acetylation (e.g., acetylated-p53) following Ivaltinostat treatment.

Materials:

-

Cancer cell line of interest

-

This compound acid

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for the proteins of interest and their acetylated forms)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with Ivaltinostat for the desired time. Lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Caption: General workflow for analyzing protein expression and modification by Western blot.

Conclusion

This compound acid is a promising pan-HDAC inhibitor with demonstrated anti-cancer activity in preclinical models and early-phase clinical trials. Its mechanism of action, involving the activation of the p53 pathway and modulation of the Hippo pathway, provides a strong rationale for its further development as a therapeutic agent. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working with this compound. Further investigation is warranted to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from Ivaltinostat treatment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. targetedonc.com [targetedonc.com]

- 4. This compound|CAS |DC Chemicals [dcchemicals.com]

- 5. A phase I/II study of ivaltinostat combined with gemcitabine and erlotinib in patients with untreated locally advanced or metastatic pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Ivaltinostat (CG-200745): A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivaltinostat (B1672703), also known as CG-200745, is a potent, orally active, pan-histone deacetylase (HDAC) inhibitor that has shown significant promise in preclinical and clinical studies for the treatment of various solid tumors, particularly pancreatic cancer. As a hydroxamate-based inhibitor, its primary mechanism of action involves binding to the zinc-containing catalytic domain of HDAC enzymes, leading to the accumulation of acetylated histones and non-histone proteins. This epigenetic modulation results in the reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of Ivaltinostat, with a focus on quantitative data, detailed experimental protocols, and visualization of key biological pathways and experimental workflows.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other proteins. In many cancers, HDACs are overexpressed or dysregulated, leading to the silencing of tumor suppressor genes and promoting cancer cell proliferation and survival. Consequently, HDAC inhibitors have emerged as a promising class of anti-cancer agents.

Ivaltinostat, with the chemical name (E)-N1-(3-(dimethylamino)propyl)-N8-hydroxy-2-((naphthalene-1-yloxy)methyl)oct-2-enediamide, is a novel pan-HDAC inhibitor developed by CrystalGenomics.[1] It has demonstrated potent anti-tumor activity in a range of cancer cell lines and animal models, and is currently undergoing clinical evaluation, primarily for pancreatic ductal adenocarcinoma (PDAC).[2][3][4]

Discovery and Synthesis

While a detailed, step-by-step synthesis protocol for Ivaltinostat is proprietary, its chemical structure suggests a multi-step organic synthesis process likely involving the coupling of three key fragments: a naphthalene-1-yloxy methyl group, an oct-2-enediamide backbone, and a 3-(dimethylamino)propyl amine moiety, culminating in the formation of the hydroxamic acid. The synthesis of similar hydroxamate-based HDAC inhibitors often involves standard peptide coupling reactions and the final conversion of an ester or other carboxylic acid derivative to the hydroxamic acid using hydroxylamine.

Mechanism of Action

Ivaltinostat exerts its anti-cancer effects through the inhibition of multiple HDAC enzymes, leading to a cascade of downstream cellular events.

HDAC Inhibition

As a pan-HDAC inhibitor, Ivaltinostat targets multiple HDAC isoforms. In vitro enzyme assays have demonstrated its potent inhibitory activity against HDACs 1, 2, 3, and 6 at concentrations below 0.1 μM.[5] Its inhibitory potency is approximately 10 times lower (more potent) than other HDAC inhibitors like entinostat, vorinostat, and resminostat.[5]

Signaling Pathways

The inhibition of HDACs by Ivaltinostat leads to the hyperacetylation of histone and non-histone proteins, thereby modulating key signaling pathways involved in cancer progression.

-

p53 Acetylation and Activation: Ivaltinostat treatment increases the acetylation of the tumor suppressor protein p53 at lysine residues K320, K373, and K382.[6] This acetylation enhances p53 stability and promotes its transcriptional activity, leading to the upregulation of its target genes, including the cell cycle inhibitor p21 (Waf1/Cip1) and the E3 ubiquitin ligase MDM2.[6][7] The acetylation of p53 at K382 appears to be particularly crucial for Ivaltinostat-induced p53 transactivation and subsequent clonogenic cell death.[6]

-

Hippo Signaling Pathway: In cholangiocarcinoma cells, Ivaltinostat has been shown to target the Hippo signaling pathway by inducing the expression of specific microRNAs, such as miR-509-3p.[8] This leads to the downregulation of downstream effectors of the Hippo pathway, including YAP and TEAD4, which are involved in cell proliferation and survival.[8]

-

Apoptosis Induction: Ivaltinostat induces apoptosis through both p53-dependent and -independent mechanisms. It upregulates the expression of pro-apoptotic proteins such as BAX, PARP, and cleaved caspase-3, while also activating caspases-8 and -9.[2][7]

-

Cell Cycle Arrest: By upregulating p21, Ivaltinostat induces cell cycle arrest, primarily at the G2/M phase in some cancer cell lines.[7]

Below is a Graphviz diagram illustrating the signaling pathway of Ivaltinostat.

Caption: Ivaltinostat's mechanism of action involves HDAC inhibition, leading to increased acetylation of histones and p53, which in turn activates downstream pathways resulting in cell cycle arrest, apoptosis, and tumor suppression.

Preclinical Development

In Vitro Studies

Ivaltinostat has demonstrated potent anti-proliferative activity against a variety of cancer cell lines.

Table 1: In Vitro Activity of Ivaltinostat in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) | Exposure Time | Reference |

| SNU-1196 | Cholangiocarcinoma | 0.63 | 72 hours | [7] |

| SNU-1196/GR | Gemcitabine-Resistant Cholangiocarcinoma | 0.93 | 72 hours | [7] |

| SNU-308 | Cholangiocarcinoma | 1.80 | 72 hours | [7] |

| BxPC3 | Pancreatic Cancer | 2.4 | Not Specified | [9] |

| Capan-1 | Pancreatic Cancer | Not Specified | Not Specified | |

| HPAC | Pancreatic Cancer | 7.4 | Not Specified | [9] |

| LNCaP | Prostate Cancer | Not Specified | 48 hours | [7] |

| DU145 | Prostate Cancer | Not Specified | 48 hours | [7] |

| PC3 | Prostate Cancer | Not Specified | 48 hours | [7] |

| Calu6 | Lung Cancer | Not Specified (40% proliferation reduction at 10 μM) | 48 hours | [7] |

In Vivo Studies

In vivo studies using xenograft models have confirmed the anti-tumor efficacy of Ivaltinostat. In a cholangiocarcinoma xenograft model using SNU-1196 and gemcitabine-resistant SNU-1196/GR cells, Ivaltinostat treatment significantly decreased tumor volume and weight.[8] Similarly, in a pancreatic cancer model, the combination of Ivaltinostat with gemcitabine (B846) and erlotinib (B232) reduced tumor size by up to 50%.[2]

Clinical Development

Ivaltinostat has been evaluated in several clinical trials, primarily in patients with advanced solid tumors, with a significant focus on pancreatic cancer.

Phase I/II Study in Pancreatic Adenocarcinoma (NCT01382228)

A Phase I/II study evaluated the safety and efficacy of Ivaltinostat in combination with gemcitabine and erlotinib in patients with untreated locally advanced or metastatic pancreatic adenocarcinoma.[4][10]

Table 2: Pharmacokinetic Parameters of Ivaltinostat in Pancreatic Cancer Patients

| Dose Level (mg/m²) | Cmax (ng/mL) | Tmax (hr) | AUC0-24h (h·ng/mL) | t1/2 (hr) |

| 187.5 | 9553 | Not Reported | 28264 | 7.3 |

| 250 | 8062 | Not Reported | 35143 | 5.7 |

| 312.5 | 12782 | Not Reported | 65431 | 6.6 |

Data from a Phase I/II study of Ivaltinostat with gemcitabine and erlotinib.[10]

Table 3: Efficacy Results from Phase II Study of Ivaltinostat in Pancreatic Cancer

| Endpoint | Value | 95% Confidence Interval |

| Objective Response Rate (ORR) | 25.0% | Not Reported |

| Disease Control Rate (DCR) | 93.8% | Not Reported |

| Median Overall Survival (OS) | 8.6 months | 5.3 - 11.2 months |

| Median Progression-Free Survival (PFS) | 5.3 months | 3.7 - 5.8 months |

Data for patients evaluated for response (n=16) in the Phase II portion of the study.[10]

The maximum tolerated dose (MTD) of Ivaltinostat in this combination regimen was determined to be 250 mg/m².[10]

Phase 1b/2 Study in Metastatic Pancreatic Adenocarcinoma (NCT05249101)

A more recent Phase 1b/2 study is evaluating Ivaltinostat in combination with capecitabine (B1668275) as a maintenance therapy for patients with metastatic pancreatic adenocarcinoma whose disease has not progressed on first-line fluoropyrimidine-based chemotherapy.[3] The recommended Phase 2 dose (RP2D) of Ivaltinostat in this combination was established at 250 mg/m².[3]

Experimental Protocols

HDAC Inhibition Assay (Fluorometric)

This protocol describes a general method for determining the in vitro HDAC inhibitory activity of a compound like Ivaltinostat.

Objective: To measure the IC50 of Ivaltinostat against specific HDAC isoforms.

Materials:

-

Purified recombinant HDAC enzymes (e.g., HDAC1, 2, 3, 6)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)

-

Ivaltinostat (serially diluted in DMSO)

-

Black 96-well microplate

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of Ivaltinostat in assay buffer.

-

In a black 96-well plate, add the diluted Ivaltinostat, purified HDAC enzyme, and assay buffer.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate at 37°C for 15-30 minutes.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).

-

Calculate the percent inhibition for each Ivaltinostat concentration and determine the IC50 value using a suitable software.

Workflow Diagram:

Caption: Workflow for a fluorometric HDAC inhibition assay to determine the IC50 of Ivaltinostat.

Cell Viability Assay (MTT)

This protocol outlines a general method for assessing the effect of Ivaltinostat on cancer cell viability.

Objective: To determine the IC50 of Ivaltinostat in a specific cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Ivaltinostat (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of Ivaltinostat in complete cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the various concentrations of Ivaltinostat. Include a vehicle control (DMSO).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Workflow Diagram:

Caption: Workflow for assessing cell viability using the MTT assay after treatment with Ivaltinostat.

In Vivo Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of Ivaltinostat in a mouse xenograft model.

Objective: To assess the in vivo anti-tumor activity of Ivaltinostat alone or in combination with other agents.

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

Ivaltinostat formulation for in vivo administration (e.g., in a suitable vehicle)

-

Other chemotherapeutic agents (if applicable)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-10 x 10^6 cells) in PBS or a mixture of PBS and Matrigel into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle control, Ivaltinostat alone, combination therapy).

-

Administer the treatments according to the planned schedule (e.g., daily, twice weekly) and route (e.g., oral gavage, intraperitoneal injection).

-

Measure tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate tumor volume (e.g., Volume = (Length x Width²) / 2).

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Workflow Diagram:

Caption: Workflow for an in vivo xenograft model to evaluate the anti-tumor efficacy of Ivaltinostat.

Conclusion

Ivaltinostat (CG-200745) is a promising pan-HDAC inhibitor with a well-defined mechanism of action that involves the epigenetic reprogramming of cancer cells. Its potent in vitro and in vivo anti-tumor activities, particularly in combination with standard-of-care chemotherapies, have provided a strong rationale for its clinical development. The ongoing clinical trials in pancreatic cancer will be crucial in establishing its therapeutic role in this challenging disease. This technical guide provides a foundational understanding of the discovery and development of Ivaltinostat for researchers and drug development professionals, highlighting the key data and methodologies that have shaped its trajectory as a potential anti-cancer therapeutic. Further research into its detailed synthesis and the nuances of its interactions with various HDAC isoforms will continue to refine our understanding and application of this novel therapeutic agent.

References

- 1. A novel HDAC inhibitor, CG200745, inhibits pancreatic cancer cell growth and overcomes gemcitabine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. targetedonc.com [targetedonc.com]

- 3. A phase I/II study of ivaltinostat combined with gemcitabine and erlotinib in patients with untreated locally advanced or metastatic pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HDAC Inhibitor, CG-745, Enhances the Anti-Cancer Effect of Anti-PD-1 Immune Checkpoint Inhibitor by Modulation of the Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel histone deacetylase inhibitor CG200745 induces clonogenic cell death by modulating acetylation of p53 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. A phase I/II study of ivaltinostat combined with gemcitabine and erlotinib in patients with untreated locally advanced or metastatic pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ivaltinostat + Capecitabine for Pancreatic Cancer · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]

Ivaltinostat: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivaltinostat (also known as CG-200745) is a potent, orally active, pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in a range of preclinical and clinical studies. As a hydroxamic acid-containing compound, it chelates the zinc ion in the active site of HDAC enzymes, leading to the accumulation of acetylated histones and other non-histone proteins. This epigenetic modulation results in the reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the biological activity of Ivaltinostat, including its mechanism of action, quantitative data from in vitro and in vivo studies, detailed experimental protocols for key assays, and a visual representation of its effects on critical signaling pathways.

Mechanism of Action

Ivaltinostat exerts its anti-cancer effects primarily through the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine (B10760008) residues on histone tails, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, Ivaltinostat promotes histone hyperacetylation, which in turn leads to a more relaxed chromatin state, facilitating the transcription of genes, including tumor suppressor genes that are often silenced in cancer.

Beyond histones, Ivaltinostat's inhibitory action also affects non-histone proteins, such as tubulin and the tumor suppressor p53. The hyperacetylation of these proteins can disrupt microtubule function and enhance p53's transcriptional activity, respectively, contributing to the overall anti-neoplastic effects of the drug.

Quantitative Biological Data

While Ivaltinostat is characterized as a pan-HDAC inhibitor, specific IC50 or Ki values against individual HDAC isoforms are not extensively available in publicly accessible literature. The available quantitative data primarily focuses on its anti-proliferative and cytotoxic effects in various cancer cell lines.

Table 1: In Vitro Anti-proliferative Activity of Ivaltinostat

| Cell Line | Cancer Type | Assay | Endpoint | Value (µM) | Exposure Time |

| SNU-1196 | Cholangiocarcinoma | Proliferation Assay | IC50 | 0.63 | 72 hours |

| SNU-1196/GR | Gemcitabine-Resistant Cholangiocarcinoma | Proliferation Assay | IC50 | 0.93 | 72 hours |

| SNU-308 | Cholangiocarcinoma | Proliferation Assay | IC50 | 1.80 | 72 hours |

| LNCaP | Prostate Cancer | Growth Inhibition Assay | - | - | 48 hours |

| DU145 | Prostate Cancer | Growth Inhibition Assay | - | - | 48 hours |

| PC3 | Prostate Cancer | Growth Inhibition Assay | - | - | 48 hours |

| Calu6 | Non-Small Cell Lung Cancer | Proliferation Assay | Inhibition | ~60% at 10 µM | 48 hours |

Table 2: Clinical Efficacy of Ivaltinostat in Combination Therapies

| Trial Phase | Cancer Type | Combination | N | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) |

| Phase 1b/2 | Metastatic Pancreatic Adenocarcinoma | Ivaltinostat + Capecitabine | 28 | - | 65% (Stable Disease or No Evidence of Disease) | - | - |

| Phase 1/2 | Locally Advanced or Metastatic Pancreatic Adenocarcinoma | Ivaltinostat + Gemcitabine + Erlotinib | 16 (evaluable) | 25.0% | 93.8% | 10.8 months | 5.8 months |

Signaling Pathways

Ivaltinostat's biological activity is mediated through its influence on key signaling pathways that regulate cell survival, proliferation, and apoptosis.

p53 Signaling Pathway

Ivaltinostat treatment leads to the accumulation of the tumor suppressor protein p53. This is achieved through the inhibition of HDACs, which results in the acetylation of p53. Acetylated p53 is more stable and transcriptionally active, leading to the upregulation of its target genes, including the cell cycle inhibitor p21 (Waf1/Cip1) and the E3 ubiquitin ligase MDM2, which is involved in a negative feedback loop with p53. The net effect is an enhancement of p53-mediated tumor suppression.

Caption: Ivaltinostat-mediated p53 pathway activation.

Hippo Signaling Pathway

Emerging evidence suggests that Ivaltinostat can also modulate the Hippo signaling pathway, a critical regulator of organ size and cell proliferation. While the precise molecular interactions are still under investigation, it is proposed that HDAC inhibition by Ivaltinostat can lead to the activation of the Hippo pathway, resulting in the phosphorylation and cytoplasmic sequestration of the transcriptional co-activators YAP and TAZ. This prevents their nuclear translocation and subsequent activation of pro-proliferative and anti-apoptotic genes.

Caption: Proposed modulation of the Hippo pathway by Ivaltinostat.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the biological activity of Ivaltinostat. Specific parameters may need to be optimized for different cell lines and experimental conditions.

HDAC Inhibition Assay (In Vitro)

This protocol describes a general method for measuring the inhibition of HDAC activity in a cell-free system.

Materials:

-

Recombinant human HDAC enzymes

-

Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution

-

Ivaltinostat

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Prepare a serial dilution of Ivaltinostat in assay buffer.

-

In a 96-well plate, add the HDAC enzyme, assay buffer, and Ivaltinostat (or vehicle control).

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate at room temperature for 15 minutes.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation 360 nm, emission 460 nm).

-

Calculate the percentage of HDAC inhibition for each concentration of Ivaltinostat and determine the IC50 value.

Caption: Workflow for an in vitro HDAC inhibition assay.

Cell Viability Assay (MTT/MTS)

This protocol outlines a colorimetric method to assess the effect of Ivaltinostat on cancer cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Ivaltinostat

-

MTT or MTS reagent

-

Solubilization solution (for MTT)

-

96-well clear microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Ivaltinostat (or vehicle control) in fresh medium.

-

Incubate the cells for the desired exposure time (e.g., 48 or 72 hours).

-

Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

-

If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for Histone Acetylation

This protocol describes the detection of changes in histone acetylation levels in cells treated with Ivaltinostat.

Materials:

-

Cancer cell line of interest

-

Ivaltinostat

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with Ivaltinostat (or vehicle control) for the desired time.

-

Lyse the cells and extract total protein.

-

Quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Normalize the acetylated histone signal to the total histone signal to determine the relative change in acetylation.

Conclusion

Ivaltinostat is a promising pan-HDAC inhibitor with a multi-faceted mechanism of action that involves the epigenetic reprogramming of cancer cells through the modulation of key signaling pathways like p53 and Hippo. The in vitro and clinical data demonstrate its potential as a therapeutic agent, particularly in combination with other anti-cancer drugs. Further research into its isoform specificity and the intricate details of its signaling effects will undoubtedly provide a more complete understanding of its biological activity and pave the way for its optimized clinical application.

Ivaltinostat (CG-200745): A Technical Guide to Target Validation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivaltinostat (B1672703) (also known as CG-200745) is a potent, orally active pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in a range of preclinical and clinical studies. This technical guide provides an in-depth overview of the target validation studies for Ivaltinostat, focusing on its mechanism of action, effects on key signaling pathways, and summaries of preclinical and clinical data. Detailed experimental protocols and visual representations of the underlying molecular interactions are included to support further research and drug development efforts.

Core Mechanism of Action: Pan-HDAC Inhibition

Ivaltinostat functions as a pan-HDAC inhibitor, targeting multiple HDAC enzymes that are crucial for the epigenetic regulation of gene expression. By inhibiting HDACs, Ivaltinostat leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the altered expression of genes involved in critical cellular processes such as cell cycle progression, apoptosis, and differentiation.[1] A key molecular feature of Ivaltinostat is its hydroxamic acid moiety, which chelates the zinc ion in the catalytic pocket of HDAC enzymes, thereby blocking their deacetylase activity.[2]

One of the primary targets of Ivaltinostat's action is the tumor suppressor protein p53. Ivaltinostat enhances the acetylation of p53, leading to its accumulation and subsequent transactivation of target genes like p21(Waf1/Cip1) and MDM2.[2] This activation of the p53 pathway is a critical component of Ivaltinostat-induced cell cycle arrest and apoptosis.

Target Validation Experiments and Protocols

In Vitro HDAC Inhibition Assay

Objective: To quantify the inhibitory activity of Ivaltinostat against HDAC enzymes.

Methodology: A common method involves a colorimetric or fluorometric assay using a synthetic acetylated substrate.

Experimental Protocol:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). Dilute the HDAC enzyme (e.g., recombinant human HDAC1) and the acetylated substrate (e.g., Boc-Lys(Ac)-AMC) in the reaction buffer. Prepare a serial dilution of Ivaltinostat.

-

Reaction Setup: In a 96-well plate, add the reaction buffer, Ivaltinostat at various concentrations, and the HDAC enzyme. Incubate for a short period (e.g., 10 minutes) at 37°C.

-

Initiation and Incubation: Initiate the reaction by adding the acetylated substrate. Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Development: Add a developer solution (e.g., containing trypsin and a chromophore or fluorophore) to stop the reaction and generate a signal.

-

Measurement: Read the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Calculate the percentage of HDAC inhibition for each Ivaltinostat concentration and determine the IC50 value.

Apoptosis Assays

Objective: To assess the induction of apoptosis in cancer cells following treatment with Ivaltinostat.

Methodology: Western blotting is used to detect the expression levels of key proteins involved in the apoptotic cascade.

Experimental Protocol:

-

Cell Culture and Treatment: Seed cancer cells (e.g., prostate cancer cell lines LNCaP, DU145, or PC3) in culture plates and treat with various concentrations of Ivaltinostat for specified durations (e.g., 24 or 48 hours).[2]

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against apoptosis-related proteins such as cleaved Caspase-3, -8, -9, and PARP. Follow with incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Methodology: Flow cytometry with Annexin V and Propidium (B1200493) Iodide (PI) staining is used to quantify the percentage of apoptotic cells.

Experimental Protocol:

-

Cell Treatment: Treat cancer cells with Ivaltinostat as described for the Western blot protocol.

-

Cell Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

Objective: To determine the effect of Ivaltinostat on cell cycle progression.

Methodology: Flow cytometry analysis of DNA content using propidium iodide (PI) staining.

Experimental Protocol:

-

Cell Treatment: Treat cancer cells (e.g., Calu6 non-small cell lung cancer cells) with Ivaltinostat (e.g., 3 μM) for various time points (e.g., 1-24 hours).[2]

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are then quantified.

Clonogenic Survival Assay

Objective: To assess the long-term effect of Ivaltinostat on the reproductive viability of cancer cells.

Methodology: This assay measures the ability of a single cell to grow into a colony.

Experimental Protocol:

-

Cell Seeding: Seed a low density of cancer cells (e.g., RKO colon carcinoma cells) in culture plates.[3]

-

Treatment: Treat the cells with various concentrations of Ivaltinostat for a specified period.

-

Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for a period of 10-14 days to allow for colony formation.

-

Staining and Counting: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction of cells for each treatment condition relative to the untreated control.

Signaling Pathways Modulated by Ivaltinostat

p53 Pathway

As a key mechanism of action, Ivaltinostat induces the acetylation of p53, leading to its activation and the subsequent transcription of target genes that promote cell cycle arrest and apoptosis.[2]

PI3K/Akt/mTOR Pathway

HDAC inhibitors have been shown to modulate the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell proliferation and survival. Inhibition of HDACs can lead to the downregulation of key components of this pathway.[4][5]

Androgen Receptor (AR) Signaling Pathway

In prostate cancer, HDAC inhibitors can suppress androgen receptor (AR) signaling by downregulating AR expression and inhibiting its transcriptional activity.[6][7]

Hippo Signaling Pathway

Ivaltinostat has been shown to induce anti-tumor effects by targeting the Hippo pathway, leading to the downregulation of its downstream effectors YAP and TEAD4.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Ivaltinostat.

Table 1: In Vitro IC50 Values of Ivaltinostat in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| BxPC3 | Pancreatic Cancer | 2.4 | [9] |

| Cfpac-1 | Pancreatic Cancer | 10.7 | [9] |

| HPAC | Pancreatic Cancer | 7.4 | [9] |

| SNU-1196 | Cholangiocarcinoma | 0.63 | [2] |

| SNU-1196/GR | Cholangiocarcinoma | 0.93 | [2] |

| SNU-308 | Cholangiocarcinoma | 1.80 | [2] |

Table 2: Summary of Clinical Trial Results for Ivaltinostat

| Trial Identifier | Phase | Cancer Type | Combination Therapy | Key Outcomes | Reference |

| NCT05249101 | Phase 1b | Metastatic Pancreatic Adenocarcinoma | Capecitabine | Recommended Phase 2 Dose (RP2D): 250 mg/m². 65% of patients had stable disease or no evidence of disease. Median OS: 9.6 months; Median PFS: 3.3 months.[10][11] | [10] |

| Phase I/II | Phase I/II | Untreated Locally Advanced or Metastatic Pancreatic Adenocarcinoma | Gemcitabine (B846) and Erlotinib (B232) | MTD: 250 mg/m². ORR: 25.0%; DCR: 93.8%. Median OS: 8.6 months; Median PFS: 5.3 months.[2][12] | [2] |

Conclusion

Ivaltinostat has demonstrated a clear mechanism of action as a pan-HDAC inhibitor with significant anti-tumor effects in a variety of cancer models. Its ability to modulate key signaling pathways, including the p53, PI3K/Akt/mTOR, androgen receptor, and Hippo pathways, underscores its potential as a broad-spectrum anti-cancer agent. The quantitative data from both preclinical and clinical studies provide a strong rationale for its continued development. The detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of Ivaltinostat and other HDAC inhibitors.

References

- 1. A Study of Ivaltinostat Plus Capecitabine or Capecitabine in Metastatic Pancreatic Adenocarcinoma [clin.larvol.com]

- 2. A phase I/II study of ivaltinostat combined with gemcitabine and erlotinib in patients with untreated locally advanced or metastatic pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Underlying anti-cancer mechanisms of histone deacetylase (HDAC) inhibitors in tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Dual PI3K/HDAC Inhibitor Downregulates Oncogenic Pathways in Hematologic Tumors In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oaepublish.com [oaepublish.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. A novel HDAC inhibitor, CG200745, inhibits pancreatic cancer cell growth and overcomes gemcitabine resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. trial.medpath.com [trial.medpath.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Ivaltinostat Formic: A Technical Guide for Researchers and Drug Development Professionals

Ivaltinostat (B1672703) (formic) , also known as CG-200745, is a potent, orally active pan-histone deacetylase (HDAC) inhibitor. As a hydroxamic acid-based compound, it chelates the zinc ion in the catalytic domain of HDAC enzymes, leading to the accumulation of acetylated histones and other non-histone proteins. This epigenetic modulation results in the reactivation of tumor suppressor genes and the induction of cell cycle arrest, apoptosis, and inhibition of tumor growth in a variety of cancer models. The formic acid salt form of Ivaltinostat typically offers enhanced water solubility and stability for research and development purposes.[1]

This technical guide provides an in-depth overview of Ivaltinostat's mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.

Mechanism of Action

Ivaltinostat exerts its anti-cancer effects through the inhibition of multiple HDAC enzymes, leading to the hyperacetylation of both histone and non-histone proteins. This broad-spectrum inhibition disrupts key cellular processes essential for cancer cell proliferation and survival.

Key mechanistic highlights include:

-

Histone Hyperacetylation: By inhibiting HDACs, Ivaltinostat increases the acetylation of histone proteins (notably H3 and H4), leading to a more relaxed chromatin structure. This facilitates the transcription of tumor suppressor genes that are often silenced in cancer.[1][2]

-

Non-Histone Protein Acetylation: Ivaltinostat also increases the acetylation of non-histone proteins, including tubulin and the tumor suppressor protein p53.[1][2]

-

p53 Pathway Activation: Ivaltinostat induces the accumulation and acetylation of p53, promoting its transcriptional activity.[1][2] This leads to the enhanced expression of downstream targets such as p21 (Waf1/Cip1) and MDM2.[1][2] The activation of p21 is a critical step in inducing cell cycle arrest.

-

Hippo Pathway Modulation: In cholangiocarcinoma cells, Ivaltinostat has been shown to downregulate key components of the Hippo signaling pathway, including YAP and TEAD4.[3] This is mediated, at least in part, by the upregulation of specific microRNAs, such as miR-509-3p.[3]

-

Induction of Apoptosis: Ivaltinostat triggers programmed cell death by activating intrinsic and extrinsic apoptotic pathways, evidenced by the activation of caspases-3, -8, and -9.[2]

-

Cell Cycle Arrest: The compound causes cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines.[2]

Preclinical Data

Ivaltinostat has demonstrated significant anti-proliferative activity across a range of cancer cell lines, both as a monotherapy and in combination with other anti-cancer agents.

In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) of Ivaltinostat in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |

| SNU-1196 | Cholangiocarcinoma | 0.63 | 72 hours[2] |

| SNU-1196/GR (Gemcitabine-Resistant) | Cholangiocarcinoma | 0.93 | 72 hours[2] |

| SNU-308 | Cholangiocarcinoma | 1.80 | 72 hours[2] |

| BxPC3 | Pancreatic Cancer | 2.4 | Not Specified[4] |

| HPAC | Pancreatic Cancer | 7.4 | Not Specified[4] |

| Capan-1 | Pancreatic Cancer | 10.7 | Not Specified[4] |

In non-small cell lung cancer (NSCLC) Calu6 cells, Ivaltinostat (0-10 μM for 48 hours) reduced cell proliferation to 40% of untreated cells.[2] Furthermore, a 3 μM concentration of Ivaltinostat for up to 24 hours significantly increased the proportion of Calu6 cells in the G2/M phase (up to 69%).[2]

In Vivo Efficacy

In a xenograft model using cholangiocarcinoma cells, Ivaltinostat administration led to a decrease in tumor volume and weight.[3] In pancreatic cancer xenograft models, the combination of Ivaltinostat with gemcitabine (B846) and erlotinib (B232) reduced tumor size by up to 50%.[4]

Clinical Data

Ivaltinostat has been evaluated in several clinical trials, primarily in patients with advanced solid tumors, with a focus on pancreatic ductal adenocarcinoma (PDAC).

Phase I/II Study in Pancreatic Cancer (Ivaltinostat + Gemcitabine + Erlotinib)

A phase I/II study evaluated the safety and efficacy of Ivaltinostat in combination with gemcitabine and erlotinib in patients with untreated locally advanced or metastatic PDAC.[5][6][7]

| Parameter | Result |

| Maximum Tolerated Dose (MTD) of Ivaltinostat | 250 mg/m²[5][6][7] |

| Objective Response Rate (ORR) | 25.0%[5][6][7] |

| Disease Control Rate (DCR) | 93.8%[5][6][7] |

| Median Overall Survival (OS) | 8.6 months[5][6][7] |

| Median Progression-Free Survival (PFS) | 5.3 months[5][6][7] |

Phase Ib Study in Metastatic Pancreatic Cancer (Ivaltinostat + Capecitabine)

A Phase Ib trial investigated Ivaltinostat in combination with capecitabine (B1668275) for patients with pretreated metastatic PDAC.[8]

| Parameter | Result |

| Recommended Phase 2 Dose (RP2D) of Ivaltinostat | 250 mg/m²[8] |

| Common Treatment-Emergent Adverse Events (TEAEs) | Fatigue (53.6%), Nausea (50.0%), Palmar-plantar erythrodysesthesia syndrome (42.9%), Diarrhea (35.7%), Constipation (32.1%)[8] |

| Grade 3 Adverse Events | Neutropenia (21.4%), Anemia (14.3%), Abdominal pain (10.7%), Diarrhea (10.7%)[8] |

| Grade 4 Adverse Events | Neutropenia (3.6%), Thrombocytopenia (3.6%)[8] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by Ivaltinostat and a general workflow for its preclinical evaluation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. A novel HDAC inhibitor, CG200745, inhibits pancreatic cancer cell growth and overcomes gemcitabine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A phase I/II study of ivaltinostat combined with gemcitabine and erlotinib in patients with untreated locally advanced or metastatic pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A phase I/II study of ivaltinostat combined with gemcitabine and erlotinib in patients with untreated locally advanced or metastatic pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ivaltinostat + Capecitabine for Pancreatic Cancer · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]

Ivaltinostat's Impact on Histone Acetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivaltinostat (also known as CG-200745) is a potent, orally active pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor effects in various cancer models. As a hydroxamate-based pan-HDAC inhibitor, its primary mechanism of action involves the inhibition of both class I and IIb HDAC enzymes, leading to the hyperacetylation of histone and non-histone proteins. This alteration in protein acetylation plays a pivotal role in regulating gene expression, ultimately inducing cell cycle arrest, apoptosis, and the modulation of key signaling pathways implicated in cancer progression. This technical guide provides an in-depth overview of the formic acid salt of Ivaltinostat, its quantitative effects on histone acetylation, detailed experimental protocols for its study, and its influence on critical cellular signaling pathways. The information presented herein is intended to support further research and drug development efforts centered on this promising epigenetic modulator.

Introduction to Ivaltinostat and its Formic Acid Salt

Ivaltinostat is a small molecule inhibitor of histone deacetylases, a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine (B10760008) residues on histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. Ivaltinostat, by inhibiting HDACs, induces histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the transcription of tumor suppressor genes.

The formic acid salt of Ivaltinostat, referred to as Ivaltinostat formic, is often utilized in research and development. Salt forms of active pharmaceutical ingredients are commonly developed to enhance physicochemical properties. In the case of this compound, this formulation typically offers improved water solubility and stability, while maintaining a comparable biological activity profile to the free base form.[1][2]

Quantitative Data on Ivaltinostat's Activity

Ivaltinostat has been shown to be a potent inhibitor of multiple HDAC isoforms and exhibits significant anti-proliferative effects in a variety of cancer cell lines.

HDAC Isoform Inhibition

Ivaltinostat is a pan-HDAC inhibitor with potent activity against class I and IIb HDACs.[3]

| HDAC Isoform | IC50 (µM) |

| HDAC1 | < 0.1 |

| HDAC2 | < 0.1 |

| HDAC3 | < 0.1 |

| HDAC6 | < 0.1 |

| Table 1: Ivaltinostat (CG-745) Inhibitory Concentration (IC50) against HDAC Isoforms. Data from in vitro enzyme assays demonstrate the potent inhibitory activity of Ivaltinostat against Class I (HDAC1, 2, 3) and Class IIb (HDAC6) histone deacetylases.[3] |

Anti-Proliferative Activity in Cancer Cell Lines

The inhibitory effect of Ivaltinostat on cell growth has been demonstrated in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| BxPC3 | Pancreatic Cancer | 2.4 |

| Capan-1 | Pancreatic Cancer | 10.7 |

| HPAC | Pancreatic Cancer | 7.4 |

| LNCaP | Prostate Cancer | Data not specified |

| DU145 | Prostate Cancer | Data not specified |

| PC3 | Prostate Cancer | Data not specified |

| SNU-1196 | Cholangiocarcinoma | 0.63 |

| SNU-1196/GR | Gemcitabine-Resistant Cholangiocarcinoma | 0.93 |

| SNU-308 | Cholangiocarcinoma | 1.80 |

| Calu6 | Non-Small Cell Lung Cancer | Proliferation reduced to 40% of untreated at 10 µM |

| Table 2: Anti-proliferative IC50 values for Ivaltinostat in various cancer cell lines. The data illustrates the dose-dependent inhibitory effect of Ivaltinostat on the viability of different cancer cells.[1][4][5] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effect of Ivaltinostat on histone acetylation.

Western Blotting for Histone Acetylation

This protocol outlines the detection of changes in histone acetylation levels in cells treated with Ivaltinostat.

1. Cell Culture and Treatment:

-

Plate cells at a suitable density and allow them to adhere overnight.

-

Treat cells with the desired concentrations of Ivaltinostat (e.g., 0-10 µM) for a specified duration (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).

2. Histone Extraction (Acid Extraction Method):

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells by adding Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v) and protease inhibitors). Incubate on ice for 10 minutes with gentle agitation.

-

Centrifuge the lysate at 6,500 x g for 10 minutes at 4°C to pellet the nuclei.

-

Discard the supernatant and wash the nuclear pellet with TEB, followed by another centrifugation.

-

Resuspend the washed nuclei in 0.2 N hydrochloric acid (HCl) and incubate overnight at 4°C with rotation to extract the histones.

-

Centrifuge at 6,500 x g for 10 minutes at 4°C and collect the supernatant containing the histones.

3. Protein Quantification:

-

Determine the protein concentration of the histone extracts using a Bradford protein assay.

4. SDS-PAGE and Western Blotting:

-

Mix the histone extracts with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load equal amounts of protein (typically 15-20 µg) per lane onto a 15% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF membrane (0.2 µm pore size is recommended for small proteins like histones).

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-total Histone H3) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

5. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the acetylated histone band to the total histone band for each sample to determine the relative change in acetylation.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is for investigating the enrichment of specific histone acetylation marks at target gene promoters following Ivaltinostat treatment.

1. Cell Culture and Cross-linking:

-

Culture cells to approximately 80-90% confluency.

-

Treat cells with Ivaltinostat and a vehicle control for the desired time.

-

Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature with gentle shaking.

-

Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M and incubating for 5 minutes.

2. Cell Lysis and Chromatin Shearing:

-

Wash the cells twice with ice-cold PBS.

-

Scrape the cells, pellet them by centrifugation, and resuspend in cell lysis buffer.

-

Isolate the nuclei and resuspend them in a nuclear lysis buffer.

-

Shear the chromatin to an average size of 200-1000 bp using sonication. The optimal sonication conditions should be empirically determined.

3. Immunoprecipitation:

-

Centrifuge the sonicated lysate to pellet debris.

-

Dilute the supernatant (chromatin) with ChIP dilution buffer. Save a small aliquot as the "input" control.

-

Pre-clear the chromatin with Protein A/G magnetic beads.

-

Add a specific antibody against the histone modification of interest (e.g., anti-acetyl-H3K9) or a control IgG to the pre-cleared chromatin and incubate overnight at 4°C with rotation.

-

Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

4. Washes and Elution:

-

Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specific binding.

-

Elute the chromatin from the beads using an elution buffer.

5. Reverse Cross-linking and DNA Purification:

-

Add NaCl to the eluates and the input control and incubate at 65°C overnight to reverse the cross-links.

-

Treat the samples with RNase A and then Proteinase K.

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

6. Analysis:

-

Quantify the purified DNA.

-

Perform quantitative PCR (qPCR) using primers specific for the promoter regions of target genes to determine the enrichment of the histone acetylation mark.

Signaling Pathways Modulated by Ivaltinostat

Ivaltinostat-induced histone acetylation leads to the modulation of key signaling pathways that are often dysregulated in cancer.

The p53 Signaling Pathway

Ivaltinostat has been shown to induce the acetylation of the tumor suppressor protein p53.[1] Acetylation of p53 at specific lysine residues (K320, K373, and K382) enhances its stability and transcriptional activity. This leads to the upregulation of p53 target genes such as p21 (Waf1/Cip1) and MDM2, resulting in cell cycle arrest and apoptosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. HDAC Inhibitor, CG-745, Enhances the Anti-Cancer Effect of Anti-PD-1 Immune Checkpoint Inhibitor by Modulation of the Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

Ivaltinostat's Regulation of Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivaltinostat (B1672703) (also known as CG-200745) is a potent, orally active pan-histone deacetylase (HDAC) inhibitor that modulates gene expression through epigenetic mechanisms.[1][2][3][4] By inhibiting the deacetylation of histone and non-histone proteins, Ivaltinostat triggers a cascade of cellular events, including the accumulation of acetylated histones, chromatin remodeling, and altered transcription of key genes involved in cell cycle regulation, apoptosis, and tumor suppression.[5][6] This technical guide provides an in-depth overview of the core mechanisms of Ivaltinostat, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways it influences.

Core Mechanism of Action: Histone Deacetylase Inhibition

Ivaltinostat's primary mechanism of action is the inhibition of histone deacetylases (HDACs), a class of enzymes responsible for removing acetyl groups from lysine (B10760008) residues on histone tails.[5][7] This activity is crucial for chromatin compaction and transcriptional repression. By inhibiting HDACs, Ivaltinostat promotes a more open chromatin structure (euchromatin), making DNA more accessible to transcription factors and leading to the expression of previously silenced genes.[7]

A key feature of Ivaltinostat is its hydroxamic acid moiety, which chelates the zinc ion in the catalytic pocket of HDACs, thereby inhibiting their enzymatic activity.[1][2][3][4] As a pan-HDAC inhibitor, Ivaltinostat targets multiple HDAC isoforms.[1] This broad activity leads to global changes in histone acetylation and the expression of a wide range of genes.

The functional consequence of HDAC inhibition by Ivaltinostat is the hyperacetylation of histones H3 and H4.[1][3] This epigenetic mark is associated with active gene transcription. Beyond histones, Ivaltinostat also influences the acetylation status and function of various non-histone proteins, including transcription factors and signaling molecules, further contributing to its pleiotropic effects.

Quantitative Data on Ivaltinostat's Activity

The following tables summarize the available quantitative data on the biological activity of Ivaltinostat from in vitro and clinical studies.

Table 1: In Vitro Inhibitory Activity of Ivaltinostat

| Cell Line | Cancer Type | Parameter | Value | Reference |

| SNU-1196 | Cholangiocarcinoma | IC50 | 0.63 µM | [1] |

| SNU-1196/GR | Gemcitabine-Resistant Cholangiocarcinoma | IC50 | 0.93 µM | [1] |

| SNU-308 | Cholangiocarcinoma | IC50 | 1.80 µM | [1] |